1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate
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Overview
Description
1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)nicotinate is a complex organic compound characterized by the presence of multiple functional groups, including a trifluoromethyl group, an amino group, and a nicotinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)nicotinate typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)aniline with a suitable acylating agent to form the corresponding amide. This intermediate is then reacted with 2-(methylthio)nicotinic acid or its derivatives under esterification conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Industry: Its chemical properties may be exploited in the development of new industrial processes or products, such as coatings, adhesives, or electronic materials.
Mechanism of Action
The mechanism of action of 1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- 1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)benzoate
- 1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)pyridine-3-carboxylate
Comparison: Compared to similar compounds, 1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)nicotinate is unique due to the presence of the nicotinate ester group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of 1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)nicotinate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H15F3N2O3S |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
[1-oxo-1-[3-(trifluoromethyl)anilino]propan-2-yl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H15F3N2O3S/c1-10(25-16(24)13-7-4-8-21-15(13)26-2)14(23)22-12-6-3-5-11(9-12)17(18,19)20/h3-10H,1-2H3,(H,22,23) |
InChI Key |
KZZYGCFQJJKOJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)OC(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
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